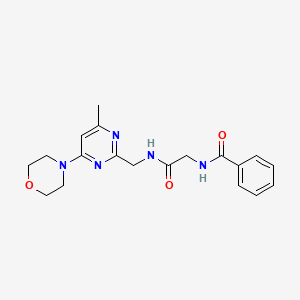
N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, a compound with the molecular formula C19H23N5O3 and a molecular weight of 369.425 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate morpholinopyrimidine derivatives. The key steps often include:
- Formation of the Morpholinopyrimidine Core : The initial step involves synthesizing 4-methyl-6-morpholinopyrimidine through cyclization reactions.
- Amidation Reaction : The morpholinopyrimidine is then reacted with benzoyl chloride to form the benzamide derivative.
- Final Modifications : Further modifications may be performed to achieve the desired functional groups, enhancing solubility and biological activity.
Antitumor Activity
Recent studies have indicated that compounds related to morpholinopyrimidine derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound were evaluated against various cancer cell lines using MTT assays. The results showed that these compounds could effectively inhibit cell proliferation in a dose-dependent manner.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Induction of apoptosis |
| Compound B | HT-29 | 3.5 | Cell cycle arrest |
| This compound | SUIT-2 | 4.8 | Inhibition of DNA synthesis |
Anti-inflammatory Properties
In addition to its antitumor activities, this compound has shown promise in reducing inflammation. Research involving macrophage cells stimulated by lipopolysaccharides (LPS) demonstrated that related morpholinopyrimidine compounds significantly inhibited the production of nitric oxide (NO) and reduced the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2).
Table 2: Anti-inflammatory Effects
| Compound | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |
|---|---|---|---|
| Compound V4 | 70% | 60% | 65% |
| Compound V8 | 75% | 70% | 68% |
| This compound | 72% | 65% | 63% |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Inflammatory Pathways : By targeting iNOS and COX enzymes, this compound can effectively reduce inflammatory responses.
Case Studies
A notable case study involved a series of morpholine-containing compounds tested in vitro against various cancer cell lines (A549, HCC827). The study found that certain derivatives exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index.
Propiedades
IUPAC Name |
N-[2-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-11-17(24-7-9-27-10-8-24)23-16(22-14)12-20-18(25)13-21-19(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMNBOUVDBETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













